Z- vs. E-Alkene Configuration
Bidenoside C possesses a Z (cis) configuration at the 8-decene-4,6-diyne side chain (8Z-decaene-4,6-diyn-1-O-β-D-glucopyranoside), whereas its closest analog, Bidenoside D, exhibits an E (trans) configuration (8E-decaene-4,6-diyn-3,10-dihydroxy-1-O-β-D-glucopyranoside) and contains additional hydroxyl groups at positions C3 and C10 [1]. These differences are expected to impact molecular geometry, hydrogen bonding capacity, and ultimately, biological recognition and pharmacokinetic behavior.
| Evidence Dimension | Alkene Geometry and Hydroxylation Pattern |
|---|---|
| Target Compound Data | 8Z (cis) alkene; no hydroxylation at C3 or C10 |
| Comparator Or Baseline | Bidenoside D: 8E (trans) alkene; hydroxyl groups at C3 and C10 |
| Quantified Difference | Configuration inversion (Z vs. E) and gain of two hydroxyl groups in comparator |
| Conditions | Structural elucidation based on NMR and MS spectroscopic data |
Why This Matters
The Z configuration in Bidenoside C results in a distinct molecular shape and polarity compared to its E-configured analog, which can directly influence its interaction with biological targets, solubility, and metabolic stability—critical parameters for in vitro and in vivo experimental design.
- [1] Wang, J., et al. (2004). New Acetylenic Glucosides from Bidens bipinnata LINNE. Chemical and Pharmaceutical Bulletin, 52(4), 439-440. https://doi.org/10.1248/cpb.52.439 View Source
